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Compound of Interest

Triethylene glycol monobenzyl
Compound Name:
ether

Cat. No.: B150724

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for triethylene
glycol monobenzyl ether, a key building block in various chemical syntheses, including its
application as a PROTAC linker. The following sections detail its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols
for acquiring these spectra.

Molecular Structure

Chemical Name: 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-ol CAS Number: 55489-58-2
Molecular Formula: C13H2004 Molecular Weight: 240.30 g/mol

Spectral Data Summary

The following tables summarize the key spectral data for triethylene glycol monobenzyl
ether.

'H NMR (Proton NMR) Data
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.39-7.27 m 5H Ar-H

4.58 S 2H Ar-CHz2-O

3.75-3.55 m 12H O-CHz2-CH2-O

2.90 (broad) S 1H OH

Note: Data is inferred from typical chemical shifts for similar structures.

3C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)

Assignment

138.5 Ar-C (quaternary)
128.4 Ar-CH

127.7 Ar-CH

127.6 Ar-CH

73.3 Ar-CH2-O

72.5 O-CH2-CH2-OH
70.8 O-CH2-CH2-O
70.5 O-CH2-CH2-O
70.3 O-CH2-CH2-O
69.3 O-CH2-CH2-O-Ar
61.7 HO-CH:z

Note: Predicted values based on analogous structures such as triethylene glycol and its

derivatives, as direct experimental data for the titte compound was not available in the search

results.[1][2][3]
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IR (Infrared) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

3400 (broad) Strong O-H stretch (alcohol)

3030 Medium C-H stretch (aromatic)
2920, 2870 Strong C-H stretch (aliphatic)
1495, 1450 Medium C=C stretch (aromatic ring)
1100 Strong C-O stretch (ether)

C-H bend (aromatic,
740, 700 Strong )
monosubstituted)

Note: Characteristic absorption bands are inferred from the spectra of triethylene glycol and
other aromatic ethers, as a specific spectrum for triethylene glycol monobenzyl ether was
not found.[3][4]

Mass Spectrometry (MS) Data
m/z

Interpretation

240.13 [M]* (Molecular lon)

91.05 [C7H7]* (Tropylium ion, characteristic of benzyl
' group)

45.03 [C2Hs0]* (Fragment from ethylene glycol unit)

Note: Fragmentation pattern is predicted based on the common fragmentation of ethers, which
involves cleavage of C-O and C-C bonds.[5][6] The molecular ion peak is expected for the
parent compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific
parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of triethylene glycol monobenzyl ether in
approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

e Analysis: Transfer the solution to a 5 mm NMR tube. Acquire *H and 13C NMR spectra on a
400 MHz or higher field NMR spectrometer.

» Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like triethylene glycol monobenzyl ether, a neat
spectrum can be obtained. Place a drop of the neat liquid between two KBr or NaCl plates to
form a thin film.

» Analysis: Place the salt plates in the sample holder of an FTIR spectrometer. Record the
spectrum, typically in the range of 4000-400 cm~—1.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent
such as methanol or acetonitrile.[7]

e Analysis: Introduce the sample into the mass spectrometer, often via direct infusion or
coupled with a chromatographic system like GC or LC. For electron ionization (El), the
sample is vaporized and bombarded with a high-energy electron beam.[8]

o Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge
ratio (m/z) and records their relative abundance.

Workflow and Data Relationships
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The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound and the relationships between the different spectral techniques.

Compound Synthesis & Purification

Triethylene Glycol
Monobenzyl Ether

Spectrosco‘ ?ic Analysis

NMR Spectroscopy

Mass Spectrometry IR Spectroscopy (H, =C)

Determines mass and fragmentation \ldentifies key bonds (O-H, C-O, C=C)

Data Interpretation

Provides carbon-hydrogen framework

Structure Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. go.drugbank.com [go.drugbank.com]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b150724?utm_src=pdf-body-img
https://www.benchchem.com/product/b150724?utm_src=pdf-custom-synthesis
https://go.drugbank.com/spectra/nmr_one_d/3741
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 2. Triethylene glycol(112-27-6) 13C NMR spectrum [chemicalbook.com]
o 3. Triethylene glycol [webbook.nist.gov]

e 4. spectrabase.com [spectrabase.com]

e 5. benchchem.com [benchchem.com]

e 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

e 7. Triethylene glycol monomethyl ether | C7H1604 | CID 8178 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 8. Page loading... [guidechem.com]
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Triethylene Glycol Monobenzyl Ether]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150724+#spectral-data-for-triethylene-glycol-
monobenzyl-ether-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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